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molecular formula C7H10N2O B1302792 2-(4-Oxopiperidin-1-yl)acetonitrile CAS No. 259180-65-9

2-(4-Oxopiperidin-1-yl)acetonitrile

Cat. No. B1302792
M. Wt: 138.17 g/mol
InChI Key: YTWDXILKGPTDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518265B1

Procedure details

A suspension of 25.0 g of 4-piperidinone monohydrochloride monohydrate, 11.5 ml of chloroacetonitrile and 57.0 ml of diisopropylethylamine in 250 ml of tetrahydrofuran was refluxed for 10 hours. After the reaction, an insoluble matter was filtered off. The filtrate was added with saturated aqueous sodium hydrogencarbonate solution and extracted with a mixture of ethyl acetate and methanol (10:1). The extract was dried, and the solvent was evaporated to give brown crystals. The crystals were washed with a mixture of ethyl acetate and n-heptane to give 15.7 g of pale brown crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.Cl[CH2:11][C:12]#[N:13].C(N(C(C)C)CC)(C)C>O1CCCC1>[O:9]=[C:6]1[CH2:7][CH2:8][N:3]([CH2:11][C:12]#[N:13])[CH2:4][CH2:5]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
11.5 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
an insoluble matter was filtered off
ADDITION
Type
ADDITION
Details
The filtrate was added with saturated aqueous sodium hydrogencarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture of ethyl acetate and methanol (10:1)
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give brown crystals
WASH
Type
WASH
Details
The crystals were washed with a mixture of ethyl acetate and n-heptane

Outcomes

Product
Name
Type
product
Smiles
O=C1CCN(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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